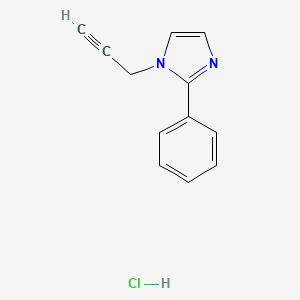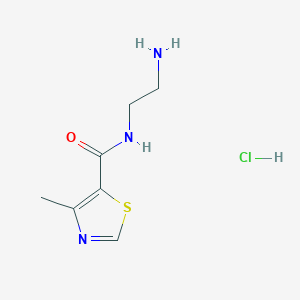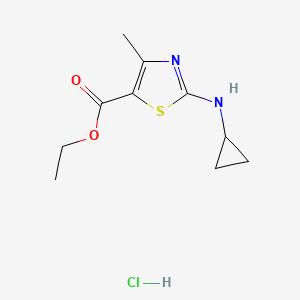
2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It is a powder at room temperature . This compound is structurally similar to known stimulants and is intended for research and forensic applications .
Synthesis Analysis
The synthesis of compounds similar to 2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The InChI code for 2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride is 1S/C13H17NO2.ClH/c1-13(12(15)16,14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16);1H . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Physical And Chemical Properties Analysis
2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 255.74 .Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Techniques
The research on synthetic methodologies highlights the use of 2-phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride in the synthesis of complex molecules, including integrin inhibitors and potential therapeutic agents for idiopathic pulmonary fibrosis. For example, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized via a diastereoselective route, indicating the compound's utility in medicinal chemistry (Procopiou et al., 2018).
Analytical differentiation of illicit drug synthesis methods showcases the compound's role in forensic science. The research demonstrated capillary gas chromatography combined with vapor-phase Fourier transform infrared (FTIR) spectroscopy and electron impact mass spectrometry (GC-FTIR-EIMS) techniques to differentiate between synthetic routes, underlining its importance in legal and forensic investigations (Allen et al., 1992).
Chemical and Pharmacological Investigations
Chemical properties and reactions involving 2-phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride have been explored to understand its behavior in complex syntheses. For instance, its role as a ketene source in the synthesis of monocyclic-2-azetidinones highlights its application in creating compounds with potential biological activity (Behzadi et al., 2015).
Pharmacological applications include the development of novel pharmaceuticals, where the compound's derivatives have been evaluated for their therapeutic potential, such as in the treatment of idiopathic pulmonary fibrosis or as inhibitors targeting specific receptors or enzymes. This underscores the compound's relevance in drug discovery and development (Anderson et al., 2016).
Eigenschaften
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(12(15)16,14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLJLQICLPSUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)





![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)




![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)

